molecular formula C19H22N2O5S2 B2614894 3-((4-Butoxyphenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine CAS No. 441740-73-4

3-((4-Butoxyphenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine

Cat. No. B2614894
CAS RN: 441740-73-4
M. Wt: 422.51
InChI Key: YZHZWTBXZFNDBH-UHFFFAOYSA-N
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Description

3-((4-Butoxyphenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound has been found to possess various biological and pharmacological activities, making it a promising candidate for further investigation.

Scientific Research Applications

Antiproliferative Activity

A study by Chandrappa et al. synthesized a series of thiazolidine derivatives, including compounds with a structure similar to 3-((4-Butoxyphenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine. These compounds were evaluated for their antiproliferative activity against various human cancer cell lines. The study found that the presence of the nitro group on the thiazolidinone moiety significantly contributed to the antiproliferative activity. Compounds with certain substitutions on the aryl ring exhibited potent antiproliferative effects on carcinoma cell lines, highlighting the potential of these derivatives in cancer research Chandrappa et al., 2008.

Synthesis and Chemical Properties

Research by Kandeel focused on synthesizing benzthiazolyl sulfides and sulfones containing thiazolidinone structures. This work contributes to the understanding of the chemical properties and synthesis routes of compounds related to 3-((4-Butoxyphenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine. Such studies are crucial for developing novel compounds with potential biological activities Kandeel, 1991.

Polymorphism and Structural Analysis

A study by Kuleshova et al. investigated the polymorphism of a compound closely related to 3-((4-Butoxyphenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine. The research highlighted the different conformations these molecules can adopt in crystals, affecting their color and physical properties. Understanding polymorphism is essential for pharmaceutical applications, where the physical form of a compound can significantly influence its efficacy and stability Kuleshova et al., 2004.

Antimicrobial Activity

Another study by Gouda and Berghot synthesized thiazolidinone derivatives to evaluate their antimicrobial properties. Although the specific compound 3-((4-Butoxyphenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine was not directly mentioned, the research provides insight into the potential antimicrobial applications of thiazolidinone derivatives. Some synthesized compounds exhibited promising antimicrobial activity, suggesting that further exploration of similar structures could lead to new antimicrobial agents Gouda & Berghot, 2011.

properties

IUPAC Name

3-(4-butoxyphenyl)sulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S2/c1-2-3-12-26-17-7-9-18(10-8-17)28(24,25)20-11-13-27-19(20)15-5-4-6-16(14-15)21(22)23/h4-10,14,19H,2-3,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHZWTBXZFNDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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